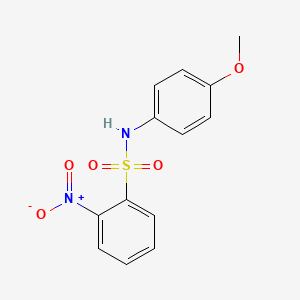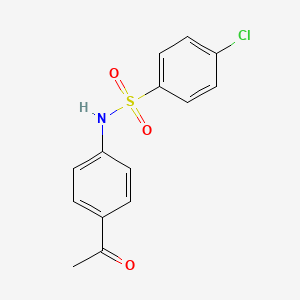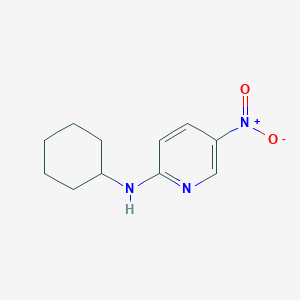
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea moiety substituted with a 2-chloroethyl group and a 4-hydroxycyclohexyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 4-hydroxycyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethyl isocyanate+4-hydroxycyclohexylamine→this compound
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and yield of the synthesis process. These systems allow for better control over reaction conditions, leading to a more sustainable and scalable production method.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key biological processes. The hydroxyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea can be compared with similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexylurea: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(2-Chloroethyl)-3-(4-methoxycyclohexyl)urea: Contains a methoxy group instead of a hydroxyl group, leading to different chemical and biological properties.
1-(2-Bromoethyl)-3-(4-hydroxycyclohexyl)urea: Substitutes the chloroethyl group with a bromoethyl group, which may alter its reactivity and interactions with biomolecules.
The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions that may enhance its activity and specificity.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c10-5-6-11-9(14)12-7-1-3-8(13)4-2-7/h7-8,13H,1-6H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBKCXOXQMPAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954709 | |
| Record name | N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56239-23-7, 33082-86-9, 56239-27-1 | |
| Record name | NSC150045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC112470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC239721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)





